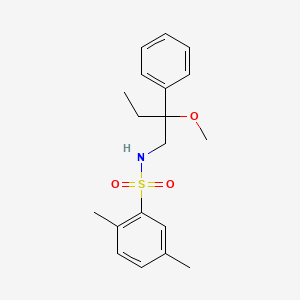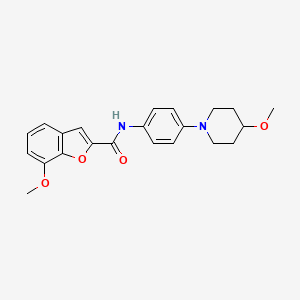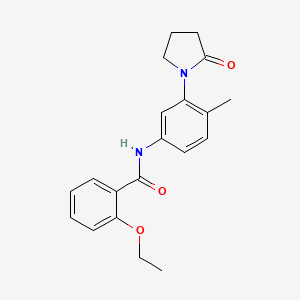
6-Methyl-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid, also known as MPDQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPDQ belongs to the class of quinoline carboxylic acids and has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of 6-Methyl-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid in cancer cells is not fully understood. However, studies have suggested that 6-Methyl-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid may inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Inhibition of topoisomerase II activity leads to the accumulation of DNA damage, which triggers apoptosis in cancer cells.
Biochemical and Physiological Effects:
6-Methyl-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid has been shown to have various biochemical and physiological effects. In addition to its anti-cancer properties, 6-Methyl-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid has been reported to have anti-inflammatory activity. 6-Methyl-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, in macrophages. Additionally, 6-Methyl-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid has been reported to have anti-oxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-Methyl-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily determined using analytical techniques such as HPLC and NMR. Additionally, 6-Methyl-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid has been shown to have good stability, making it a suitable candidate for long-term experiments. However, one of the limitations of 6-Methyl-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid is its low solubility in water, which may limit its application in some experiments.
Direcciones Futuras
6-Methyl-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid has shown promising results in various fields of scientific research. In the future, more studies are needed to understand the mechanism of action of 6-Methyl-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid in cancer cells fully. Additionally, more research is needed to explore the potential applications of 6-Methyl-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid in other fields, such as neurodegenerative diseases and diabetes. Furthermore, the development of new synthetic methods for 6-Methyl-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid may lead to the discovery of new analogs with improved properties.
Métodos De Síntesis
6-Methyl-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid can be synthesized using different methods, including the reaction of 2-methyl-4-oxo-3,4-dihydroquinoline-5-carboxylic acid with acetic anhydride, followed by treatment with propargyl bromide. Another method involves the reaction of 2-methyl-3,4-dihydroquinoline-4-carboxylic acid with acetic anhydride, followed by treatment with propargyl bromide and then acidic hydrolysis. Both methods have been reported to yield 6-Methyl-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid with good purity and yield.
Aplicaciones Científicas De Investigación
6-Methyl-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid has been extensively studied for its potential applications in various fields of scientific research. One of the significant areas of application is in the development of new anti-cancer drugs. 6-Methyl-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, 6-Methyl-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid has been reported to induce apoptosis in cancer cells, making it a potential candidate for the development of new anti-cancer drugs.
Propiedades
IUPAC Name |
6-methyl-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-3-12(16)15-8-4-5-10-11(15)7-6-9(2)13(10)14(17)18/h3,6-7H,1,4-5,8H2,2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJMCVDWCKIHPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)N(CCC2)C(=O)C=C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-chlorophenyl)-4-(4-ethylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2424726.png)

![2-Chloro-5-[3-[(1-methylpyrazol-4-yl)methyl]pyrrolidin-1-yl]sulfonylpyridine](/img/structure/B2424731.png)


![N-(2,4-dimethoxyphenyl)-2-((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2424736.png)



![5-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2424741.png)

![1-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2424746.png)
![N-benzyl-2-[[5-(2,4-dichlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2424747.png)